N-(2,3,5,6-Tetrafluorophenyl)maleimide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3,5,6-tetrafluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F4NO2/c11-4-3-5(12)9(14)10(8(4)13)15-6(16)1-2-7(15)17/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMROROGWFSIGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2,3,5,6 Tetrafluorophenyl Maleimide and Its Analogs
Classical Approaches to N-Aryl Maleimide (B117702) Synthesis
The synthesis of N-aryl maleimides is a well-established field in organic chemistry, primarily relying on the reaction of an aromatic amine with maleic anhydride (B1165640). These methods can be broadly categorized into two-step and one-pot strategies.
Two-Step Routes via N-Aryl Maleamic Acids
The most traditional and widely employed method for synthesizing N-aryl maleimides is a two-step process. mdpi.comresearchgate.net This approach involves the initial formation of an N-aryl maleamic acid intermediate, which is subsequently cyclized to yield the final maleimide product. rsc.orgtandfonline.com
The first step is the acylation of an aromatic amine with maleic anhydride. mdpi.com This reaction proceeds readily, often at room temperature, to form the corresponding N-aryl maleamic acid. tandfonline.com The mechanism involves a nucleophilic attack of the primary amine's nitrogen atom on one of the carbonyl carbons of the maleic anhydride ring. google.compublish.csiro.au This leads to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group on the same molecule, the maleamic acid. zbaqchem.com The reaction is typically high-yielding, with yields often reported between 87-95%. mdpi.com
Table 1: Examples of Amine-Maleic Anhydride Condensation
| Aromatic Amine | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline (B41778) | Acetic Acid | Stirring, 10 min | N-Phenylmaleamic acid | Quantitative | jocpr.com |
| 4-Chloroaniline (B138754) | Diethyl Ether | Room Temp | N-(4-chlorophenyl)maleamic acid | High | tandfonline.com |
The second step is the cyclodehydration of the N-aryl maleamic acid intermediate to form the imide ring. rsc.org This intramolecular condensation requires the removal of a water molecule. The most common method involves heating the maleamic acid in acetic anhydride with a catalytic amount of anhydrous sodium acetate (B1210297). mdpi.comrsc.orgtandfonline.com The mixture is typically heated to around 100°C for approximately 45 minutes to an hour. rsc.orgtandfonline.com
The mechanism involves the activation of the carboxylic acid group by acetic anhydride, forming a mixed anhydride intermediate. This is followed by an intramolecular nucleophilic attack by the amide nitrogen, leading to the formation of the five-membered imide ring and the elimination of acetic acid. The sodium acetate acts as a base to facilitate the reaction. researchgate.net While effective, this method requires harsh conditions. nih.gov Alternative, milder methods have been developed, such as using dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) anhydrides (Hendrickson reagent) as dehydrating agents at room temperature. tandfonline.comnih.gov
Table 2: Optimized Conditions for Cyclodehydration
| N-Aryl Maleamic Acid | Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-arylmaleamic acid | Acetic Anhydride/Sodium Acetate | Acetic Anhydride | 100 | 45 min | Not specified | rsc.org |
| N-(4-chloro)maleanilic acid | Acetic Anhydride/Sodium Acetate | Acetic Anhydride | 60-70 | 60 min | ~51 (atom economy) | tandfonline.com |
One-Pot Synthetic Strategies
To improve efficiency and simplify procedures, one-pot synthetic strategies have been developed. These methods combine the formation of the maleamic acid and its subsequent cyclization into a single reaction vessel without isolating the intermediate. One such method involves reacting the aniline and maleic anhydride in acetic acid, followed by the addition of concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. jocpr.com Another approach utilizes microwave irradiation to condense maleic anhydride with amines or amino acids, leading to excellent yields of the corresponding maleimides in a short reaction time. rsc.org These strategies offer advantages in terms of reduced reaction times and simplified product isolation. researchgate.net
Targeted Synthesis of N-(2,3,5,6-Tetrafluorophenyl)maleimide
The synthesis of this compound follows the classical two-step approach, but specific considerations must be made for the choice of precursors and reaction conditions due to the electronic properties of the highly fluorinated aromatic ring.
Precursor Selection and Design Considerations
The primary precursors for the synthesis of this compound are 2,3,5,6-tetrafluoroaniline (B1293806) and maleic anhydride .
The key design consideration is the reduced nucleophilicity of 2,3,5,6-tetrafluoroaniline compared to aniline. The four electron-withdrawing fluorine atoms on the phenyl ring significantly decrease the electron density on the nitrogen atom. This makes the initial nucleophilic attack on maleic anhydride (the amine-maleic anhydride condensation step) less facile than with non-fluorinated or less-fluorinated anilines. Consequently, slightly more forcing reaction conditions, such as elevated temperatures or longer reaction times, may be necessary to achieve high conversion to the N-(2,3,5,6-tetrafluorophenyl)maleamic acid intermediate.
For the subsequent cyclodehydration step, the standard conditions of acetic anhydride and sodium acetate are generally effective. The electronic nature of the tetrafluorophenyl group does not significantly hinder the intramolecular cyclization process. The synthesis of related compounds, such as those derived from 2,3,5,6-tetrafluorophenol, demonstrates that standard activating agents can effectively be used with tetrafluorophenyl substrates. researchgate.netnih.gov Therefore, the primary challenge in the synthesis lies in overcoming the reduced reactivity of the amine precursor in the initial condensation step.
Reaction Conditions and Yield Optimization
The synthesis of N-substituted maleimides, including analogs of this compound, is a critical process for developing reagents used in bioconjugation and material science. researchgate.netresearchgate.net A common and effective method involves a two-step, one-pot synthesis starting from maleic anhydride and a corresponding substituted aniline. researchgate.net The initial step is the formation of a maleanilic acid intermediate, which is then cyclized to the final N-phenylmaleimide product.
Optimization of this process involves adjusting reaction conditions to maximize yield and purity. For the synthesis of N-(4-chloro)maleanilic acid, an analog of the tetrafluorophenyl compound, dissolving maleic anhydride and 4-chloroaniline in a solvent like ethyl acetate followed by stirring is a typical procedure. researchgate.net The subsequent cyclization to form the maleimide is often achieved by adding a dehydrating agent, such as acetic anhydride, along with a catalyst like sodium acetate.
Researchers have investigated various synthetic routes to improve yields of chiral maleimides derived from amino acids. One method utilizes an oxabicyclic anhydride as a starting vehicle, which reacts with amino acid hydrochlorides in the presence of triethylamine (B128534) (Et3N). researchgate.net It was observed that prolonging the reaction time and using an excess of Et3N resulted in significantly increased yields. researchgate.net The purification method, such as column chromatography, also plays a crucial role in obtaining the final product with high purity. researchgate.net
Table 1: Comparison of Synthetic Methods for Chiral Maleimides
| Method | Key Conditions | Yield Range | Reference |
| Method A (Biagini) | 1 eq. amino acids, 0.9-1 eq. oxabicyclic anhydride, 1.2-1.7 eq. Et3N, 20-29 h | Low | researchgate.net |
| Method B (Modified) | 1.7-2 eq. amino acids, excess Et3N, prolonged reaction time (19-56 h), column chromatography purification | 40-60% (Good to Moderate) | researchgate.net |
This interactive table summarizes the yield improvements based on modifications to the synthetic conditions.
Radiosynthesis Approaches for Fluorine-18 Labeling of Related Tetrafluorophenyl Esters
The radioisotope Fluorine-18 (¹⁸F) is a crucial positron emitter for Positron Emission Tomography (PET) imaging. helsinki.fi The labeling of biomolecules with ¹⁸F is often accomplished indirectly using prosthetic groups, which are small molecules that are first radiolabeled and then conjugated to a larger biomolecule. nih.govnih.gov Tetrafluorophenyl (TFP) esters are particularly valuable in this context due to their stability and reactivity. nih.gov
Nucleophilic Fluorination Strategies
Nucleophilic substitution is the most prevalent method for introducing ¹⁸F into aromatic compounds. springernature.com This process typically involves the displacement of a leaving group on an aromatic ring by the [¹⁸F]fluoride ion. For the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. uchicago.edu
To enhance the reactivity of the [¹⁸F]fluoride ion, which is often produced in an aqueous solution, it must be dehydrated. acs.org This is typically achieved by azeotropic distillation. The nucleophilicity of the fluoride (B91410) ion in the necessary polar aprotic solvents is improved by using a phase transfer catalyst, such as a cryptand like Kryptofix₂₂₂ complexed with potassium, or a bulky cation like tetrabutylammonium. acs.org Common leaving groups for nucleophilic aromatic substitution in ¹⁸F-labeling include nitro groups and trimethylammonium salts. nih.gov
"Radio-fluorination on the Sep-Pak" Methodology
A significant advancement in ¹⁸F-labeling is the "radio-fluorination on the Sep-Pak" method. nih.govsnmjournals.orgnih.gov This technique simplifies the radiolabeling process by eliminating the need for azeotropic drying of the [¹⁸F]fluoride. researchgate.netmdpi.com In this method, [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., PS-HCO₃). nih.govnih.gov The precursor molecule, dissolved in a suitable solvent mixture (such as acetonitrile (B52724) and t-butanol), is then passed through the cartridge. nih.govnih.gov
This methodology offers several advantages:
Improved Yields: This method often leads to improved radiochemical yields. nih.govsnmjournals.org
Simplicity and Automation: The process is simpler and more amenable to automation, as it avoids complex drying steps. researchgate.net
Preparation of 6-[¹⁸F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester as a Prosthetic Group
A prominent example of a prosthetic group synthesized for ¹⁸F-labeling is 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). nih.govacs.orgacs.orgresearchgate.net This compound can be synthesized in a single step from its N,N,N-trimethylammonium triflate salt precursor. researchgate.netnih.gov The synthesis involves the reaction of the precursor with [¹⁸F]fluoride. nih.govresearchgate.net
The reaction conditions have been optimized to achieve high radiochemical yields. Initial attempts using K₂₂₂/K₂CO₃ in THF resulted in precipitates and a maximum yield of 39%. acs.org By switching to the less basic potassium bicarbonate (KHCO₃) and using acetonitrile as the solvent, the radiochemical yield increased significantly to 60-70% at a mild temperature of 40°C for 10 minutes. nih.govacs.orgacs.orgresearchgate.net
Following the synthesis, [¹⁸F]F-Py-TFP can be conveniently and efficiently purified using a Sep-Pak cartridge, making it ready for conjugation to biomolecules, such as peptides containing an RGD sequence. nih.govacs.orgresearchgate.net
Table 2: Optimization of [¹⁸F]F-Py-TFP Radiosynthesis
| Base/Catalyst | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield | Reference |
| K₂₂₂/K₂CO₃ | THF | 40 | 10 | 39% | acs.org |
| K₂₂₂/KHCO₃ | Acetonitrile | 40 | 10 | 60-70% | nih.govacs.orgacs.orgresearchgate.net |
This interactive table shows the effect of reaction conditions on the radiochemical yield of [¹⁸F]F-Py-TFP.
Derivatization Strategies for this compound
Functionalization for Specific Research Applications
This compound is a valuable reagent primarily due to the reactivity of its maleimide group. The maleimide moiety is widely used for bioconjugation, specifically for its high selectivity towards thiol (sulfhydryl) groups under physiological conditions. nih.govkinampark.com This reaction, a Michael addition, forms a stable thioether bond, effectively linking the tetrafluorophenyl-containing molecule to a target biomolecule. kinampark.comnih.gov
This specific reactivity allows for the site-specific modification of peptides and proteins that contain cysteine residues. nih.govnih.gov By controlling the reaction conditions, such as pH, the conjugation can be directed to specific sites on a protein, such as the N-terminal cysteine. nih.gov However, it is noted that conjugation at an N-terminal cysteine can sometimes lead to an undesired side reaction, forming a thiazine (B8601807) isomer, which can be mitigated by performing the reaction under acidic conditions. nih.gov
The tetrafluorophenyl group itself serves as a stable, fluorine-rich component. In the context of PET imaging, this moiety can be labeled with ¹⁸F, as seen with the related TFP esters, to create PET tracers. nih.gov The functionalized maleimide can be used to attach these radiolabeled tags to targeting molecules like peptides or antibodies, enabling the imaging of specific biological targets, such as fibroblast activation protein in tumors or the integrin αvβ₃. acs.org The maleimide-thiol conjugation chemistry is a simple and controllable method for creating these complex biomolecular constructs for a wide range of research applications, from diagnostic imaging to targeted drug delivery. kinampark.comnih.gov
Reactivity and Reaction Mechanisms of N 2,3,5,6 Tetrafluorophenyl Maleimide
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis, forming a six-membered ring through a [4+2] cycloaddition between a conjugated diene and a dienophile. N-substituted maleimides are classic examples of dienophiles, and their reactivity is significantly influenced by the nature of the N-substituent.
N-(2,3,5,6-Tetrafluorophenyl)maleimide serves as a dienophile in Diels-Alder reactions. Maleimides, in general, are effective dienophiles due to the electron-withdrawing nature of the two carbonyl groups, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. The reaction involves the formation of a new six-membered ring from three pi bonds breaking and two sigma bonds and one new pi bond forming. masterorganicchemistry.com The rate of the Diels-Alder reaction is increased when electron-withdrawing groups are present on the dienophile. masterorganicchemistry.com
The furan (B31954)/maleimide (B117702) Diels-Alder reaction is a well-established process that can proceed with high efficiency, sometimes even under solvent-free and non-catalytic conditions. mdpi.com Due to its simplicity and 100% atom economy, this type of [4+2]-cycloaddition is considered a sustainable "click" reaction. mdpi.com
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com For N-substituted maleimides reacting with cyclic dienes, two diastereomeric products can be formed: the endo and exo adducts. The endo product is typically formed faster and is known as the kinetic product, while the exo product is generally more thermodynamically stable. uliege.berug.nl
The formation of the kinetically favored endo adduct is often explained by secondary orbital interactions, where the electron-withdrawing groups on the dienophile are oriented towards the developing pi-system of the diene. Conversely, the exo adduct, with these groups pointing away, experiences less steric hindrance, contributing to its greater stability. rug.nl The ratio of endo to exo products can be influenced by reaction conditions such as temperature and solvent. nih.gov For instance, in the reaction of 2-methylfuran (B129897) with maleimides, the formation of more than 20% endo isomer was observed at room temperature, while at temperatures above 60°C, the exclusive formation of the exo isomer was found for most maleimides. mdpi.com
| Diene | Dienophile | Conditions | Endo:Exo Ratio | Yield (%) |
|---|---|---|---|---|
| 2,5-Bis(hydroxymethyl)furan (BHMF) | N-(4-nitrophenyl)maleimide | Ethyl acetate (B1210297), 45°C | 86:14 | 93 |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | N-(4-nitrophenyl)maleimide | Methanol | 88:12 | 37 |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | N-(4-nitrophenyl)maleimide | 70°C | Exo selective | 74 |
| Furfural Acetals | N-methyl maleimide | Kinetic conditions | Predominantly Endo | - |
| 2-Methylfuran | Maleimides | Room Temperature | >20% Endo | - |
| 2-Methylfuran | Maleimides | >60°C | Exclusively Exo | - |
Data derived from studies on analogous N-phenylmaleimide derivatives, highlighting general trends in diastereoselectivity. Specific data for the tetrafluorophenyl derivative may vary. nih.govmdpi.com
The Diels-Alder reaction is often reversible, and the reverse reaction is termed the retro-Diels-Alder (rDA) reaction. wikipedia.orgmasterorganicchemistry.com This process involves the fragmentation of the cyclohexene (B86901) adduct back into the original diene and dienophile. wikipedia.org The equilibrium between the forward and reverse reactions is temperature-dependent. Generally, the forward Diels-Alder reaction is favored at lower temperatures, while the retro-Diels-Alder reaction becomes significant at higher temperatures. nih.gov
This thermal reversibility is a key feature of furan-maleimide adducts, which are known to have dynamic covalent bonds that are longer and weaker than typical covalent bonds. uliege.be The rDA reaction for these adducts can be induced by heating, often at temperatures above 60°C. nih.gov The retro-Diels-Alder process is the microscopic reverse of the Diels-Alder reaction, proceeding through the same transition state. masterorganicchemistry.com The stability of the resulting products can be a driving force for the rDA reaction; for instance, if the reaction leads to the formation of a highly stable aromatic ring and the release of a small gaseous molecule like carbon dioxide, the process can be irreversible. masterorganicchemistry.com
Kinetic and thermodynamic studies of Diels-Alder reactions provide valuable insights into the reaction mechanism and the stability of the products. The rate of the reaction is influenced by factors such as temperature, pressure, and the solvent used. permmedjournal.ru For the reaction between 2,5-dimethylfuran (B142691) and N-phenylmaleimide, rate constants have been determined in various solvents and at different temperatures and pressures. permmedjournal.ru
Thermodynamic control of the reaction often leads to the more stable exo product, especially at higher temperatures where the retro-Diels-Alder reaction allows for equilibration between the endo and exo isomers. nih.gov In contrast, kinetic control at lower temperatures favors the formation of the endo adduct. nih.gov Computational methods, such as Density Functional Theory (DFT), are also employed to model the reaction barriers and predict the stereochemical outcomes. nih.gov
The electron-withdrawing nature of the tetrafluorophenyl group is expected to significantly enhance the dienophilic activity of the maleimide. The fluorine atoms are highly electronegative, leading to a strong inductive effect that withdraws electron density from the maleimide ring. This, in turn, lowers the energy of the LUMO of the dienophile, resulting in a smaller HOMO-LUMO energy gap between the diene and the dienophile. A smaller energy gap generally leads to a faster reaction rate.
The Diels-Alder reaction is facilitated by an electron-rich diene and an electron-poor dienophile. nih.govnih.gov The tetrafluorophenyl substituent makes this compound a more electron-poor and, therefore, a more reactive dienophile compared to N-phenylmaleimide or N-alkylmaleimides. This increased reactivity can lead to higher yields and potentially altered diastereoselectivity under certain conditions.
Michael Addition Reactions
Maleimides are excellent Michael acceptors due to the presence of an α,β-unsaturated carbonyl system. nih.gov They readily undergo conjugate addition with a variety of nucleophiles, particularly thiols. The reaction, often referred to as a thiol-Michael addition, is highly efficient and specific, especially in the pH range of 6.5-7.5. nih.govresearchgate.net
The high reactivity of maleimides as electrophiles is due to the electron-withdrawing effect of the two carbonyl groups, which polarizes the double bond and makes the β-carbon susceptible to nucleophilic attack. nih.gov The reaction with a thiol (or more accurately, a thiolate anion) results in the formation of a stable succinimide (B58015) adduct. nih.gov This reaction is significantly faster with thiols compared to amines at neutral pH due to the higher nucleophilicity of the thiolate. nih.gov
The tetrafluorophenyl group in this compound is expected to further enhance its reactivity as a Michael acceptor. The strong electron-withdrawing nature of the fluorinated ring increases the electrophilicity of the double bond, making it even more susceptible to attack by nucleophiles. This heightened reactivity can allow the Michael addition to proceed under milder conditions and with a broader range of nucleophiles.
Thiol-Maleimide Conjugation Mechanisms
The primary mechanism for the conjugation of this compound with thiol-containing molecules is the Michael-type addition reaction. nih.govresearchgate.net This reaction involves the nucleophilic attack of a thiol group on one of the carbon atoms of the electron-deficient alkene bond within the maleimide ring. bachem.combiosyn.com The reaction proceeds readily under mild conditions, typically at or near neutral pH, forming a stable thioether bond. bachem.combiosyn.comthermofisher.com
The process begins with the deprotonation of the thiol (R-SH) to form a thiolate anion (R-S⁻), which is a more potent nucleophile. The thiolate then attacks the double bond of the maleimide ring, leading to the formation of a succinimidyl thioether linkage. bachem.com This "click" chemistry approach is highly efficient and widely used for bioconjugation, such as labeling proteins or peptides at cysteine residues. researchgate.netbiosyn.com
While the formation of the succinimidyl thioether is generally stable, the reaction can be reversible under certain conditions, such as in the presence of excess thiols at physiological pH and temperature. nih.govacs.org This retro-Michael reaction can lead to an exchange with other thiol compounds. nih.gov Additionally, a potential side reaction can occur with unprotected N-terminal cysteine residues, where the N-terminal amine can perform a nucleophilic attack on a carbonyl group of the succinimide ring, leading to a transcyclization and the formation of a six-membered thiazine (B8601807) product. bachem.comnih.gov
Selectivity and Efficiency of Thiol Reactivity
Maleimides, including this compound, are known for their high selectivity towards thiol groups over other nucleophilic functional groups present in biomolecules, such as amines (lysine) or hydroxyls (serine, threonine). thermofisher.comnih.gov This chemoselectivity is a key advantage for specific labeling applications. nih.gov The relative reactivity of maleimides for thiols over amines is estimated to be on the order of 1000:1 at a neutral pH of 7. nih.gov
The efficiency of the thiol-maleimide conjugation is influenced by several factors:
pH: The reaction is highly pH-dependent. The optimal pH range is typically between 6.5 and 7.5. nih.govtocris.com Below this range, the concentration of the reactive thiolate species is low, slowing the reaction. Above pH 7.5-8.0, competing reactions, such as the hydrolysis of the maleimide ring to an unreactive maleamic acid and reactions with amines, become more significant. thermofisher.comresearchgate.net
Molar Ratio: The molar ratio of maleimide to the thiol-containing molecule can significantly impact the conjugation efficiency. nih.gov An excess of the maleimide reagent is often used to ensure complete reaction with the available thiol groups. nih.govresearchgate.net For instance, studies on nanoparticle functionalization found optimal conjugation with a 2:1 maleimide to thiol molar ratio for a peptide and a 5:1 ratio for a nanobody. nih.govresearchgate.net
Temperature and Time: The reaction proceeds rapidly at room temperature, often reaching high efficiency within minutes to a couple of hours. nih.govresearchgate.net For example, the reaction between maleimide groups on nanoparticles and the cRGDfK peptide reached 84% efficiency in 30 minutes at room temperature. nih.gov
Steric Hindrance: The accessibility of the thiol group can affect the reaction efficiency. If the thiol is located in a sterically hindered environment, the conjugation rate may be reduced. researchgate.net
Research comparing different N-substituted maleimides has shown that N-aryl derivatives react approximately 2.5 times faster with thiolate substrates than N-alkyl derivatives. mdpi.com This enhanced reactivity is beneficial for time-sensitive applications. Furthermore, the electron-withdrawing nature of the tetrafluorophenyl group in this compound is expected to increase the electrophilicity of the double bond, further promoting rapid and efficient reaction with thiols.
Polymerization Mechanisms
Radical Polymerization of N-Aryl Maleimides
N-aryl maleimides, including fluorinated derivatives, can undergo free-radical polymerization to form polymers with high thermal stability. osti.gov The polymerization can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by gamma-ray irradiation. osti.govijert.org The rate of free-radical polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.com
The polymerization process involves the standard steps of initiation, propagation, and termination. uvebtech.com During propagation, the growing polymer radical adds to the double bond of the N-aryl maleimide monomer. Studies on the polymerization of N-(fluoro phenyl) maleimides have shown that polymers prepared by radiation and anionic polymerization have nearly identical structures to those prepared by free-radical initiation. osti.gov The resulting poly(N-aryl maleimide)s are characterized by their rigid polymer backbones, which contributes to their high glass transition temperatures (Tg). researchgate.net
The viscosity of the reaction system can also play a role in the polymerization kinetics. In bulk reactive extrusion copolymerization, a higher viscosity can provide a longer transition period for the bond formation between the radical species and the monomer, thereby increasing the polymerization rate. rsc.org
Copolymerization with Electron-Rich Monomers
This compound, being an electron-acceptor monomer due to the electron-withdrawing nature of both the maleimide ring and the tetrafluorophenyl substituent, readily copolymerizes with electron-donor monomers. kpi.uacmu.edu This type of copolymerization often proceeds rapidly via a free-radical mechanism. researchgate.netkpi.ua
Common electron-rich comonomers include:
Styrene and its derivatives researchgate.netcmu.edu
Vinyl ethers kpi.ua
N-vinylpyrrolidone kpi.ua
Isobutene cmu.edu
The interaction between the electron-acceptor maleimide and the electron-donor monomer can lead to the formation of a charge-transfer complex (CTC). researchgate.netcmu.edu This complex can participate in the polymerization process, influencing the reaction rate and the structure of the resulting copolymer. researchgate.net The photo-induced copolymerization of maleimide/vinyl ether mixtures, for example, can proceed rapidly upon UV exposure even without a photoinitiator, reaching nearly 100% conversion within seconds. kpi.ua
Formation of Alternating Copolymers
A significant feature of the copolymerization of N-aryl maleimides with electron-donating monomers is the strong tendency to form alternating copolymers. kpi.uacmu.edu In an alternating copolymer, the monomer units are arranged in a regular ...-A-B-A-B-... sequence along the polymer chain. This high degree of alternation is often observed over a wide range of monomer feed compositions. researchgate.netcmu.edu
The formation of these alternating structures is frequently attributed to the participation of a charge-transfer complex (CTC) formed between the electron-acceptor maleimide and the electron-donor monomer. researchgate.netcmu.edu This complex can then be incorporated into the growing polymer chain as a single unit. However, the reaction can also proceed through the addition of free monomers. cmu.edu The extent to which the CTC participates in the propagation step can depend on the specific monomers and reaction conditions. For example, in the copolymerization of α-methylstyrene with maleimide, the reaction proceeds predominantly through the CTC, while with N-phenylmaleimide, it proceeds mainly by the addition of free monomers. cmu.edu
The resulting alternating copolymers often exhibit unique properties, such as high thermal stability, which is enhanced by the rigid maleimide units in the polymer backbone. researchgate.netcmu.edu
Other Reactive Pathways
Beyond thiol-maleimide conjugation and polymerization, this compound can participate in other reactive pathways, most notably cycloaddition reactions.
The electron-deficient double bond of the maleimide ring makes it an excellent dienophile for Diels-Alder reactions. researchgate.nettandfonline.commdpi.comfigshare.com This [4+2] cycloaddition reaction occurs between a conjugated diene and the maleimide (the dienophile) to form a six-membered ring derivative. mdpi.com For example, N-phenylmaleimide derivatives have been shown to react with dienes like 2,5-dimethylfuran. researchgate.nettandfonline.com The reaction can be carried out under thermal heating or with microwave irradiation, with the latter often reducing reaction times significantly. tandfonline.com
Click Chemistry Applications (e.g., CuAAC with Azide (B81097) Derivatives)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and widely utilized method for forming stable 1,2,3-triazole linkages from an azide and a terminal alkyne. This reaction is noted for its high efficiency, specificity, and biocompatibility, making it a staple in bioconjugation, materials science, and pharmaceutical development. While maleimides are versatile reagents in bioconjugation, particularly for their reactivity towards thiols, their direct participation in CuAAC reactions is less common unless functionalized with either an azide or an alkyne group.
A comprehensive search of the scientific literature did not yield specific examples or detailed research findings on the direct application of this compound in CuAAC reactions with azide derivatives. The existing body of research primarily focuses on the Michael addition reactivity of the maleimide group, particularly with thiols, or its use as a dienophile in Diels-Alder reactions.
However, it is conceivable that this compound could be incorporated into a click chemistry workflow in a multi-step process. For instance, a molecule containing both a thiol and an azide could first react with this compound via the thiol-maleimide Michael addition. The resulting conjugate, now bearing a pendant azide group, could then undergo a CuAAC reaction with an alkyne-functionalized molecule. This indirect approach would allow for the incorporation of the tetrafluorophenyl maleimide moiety into a larger construct using click chemistry principles.
While direct evidence is lacking for this compound, studies have shown the synthesis of other maleimide derivatives bearing a 1,2,3-triazole moiety through CuAAC. In these cases, the maleimide structure is first modified to include either an alkyne or an azide, which then serves as the reactive handle for the click reaction. This general strategy highlights the modularity of click chemistry and its potential for creating complex molecules incorporating various functional groups, including maleimides.
The tetrafluorophenyl group in this compound is known to be a good leaving group in nucleophilic aromatic substitution reactions. This reactivity could potentially be exploited in conjunction with click chemistry in more complex synthetic strategies, though such applications have not been specifically reported.
Applications of N 2,3,5,6 Tetrafluorophenyl Maleimide in Chemical Research
Design and Development of Bioconjugation Reagents
The maleimide (B117702) functional group is well-established as a reactive handle for the modification of biomolecules. The specific structure of N-(2,3,5,6-Tetrafluorophenyl)maleimide has been exploited to create sophisticated reagents for labeling, tracking, and functionalizing biological macromolecules.
Role as a Thiol-Reactive Linker for Biomolecule Modification
The maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This reactivity forms the basis of its primary application in bioconjugation. The reaction, a Michael addition, proceeds under mild physiological conditions (typically pH 6.5-7.5) to form a stable covalent thioether bond. researchgate.net This specificity allows for the site-selective modification of proteins at cysteine residues.
The tetrafluorophenyl group in this compound serves a dual purpose. Firstly, it can act as a stable scaffold for the attachment of other functionalities. Secondly, the strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the maleimide double bond, potentially influencing the rate and stability of the thiol conjugation. While maleimide conjugates have been widely used, recent studies have also investigated their stability and the potential for the thioether linkage to undergo retro-Michael reactions, particularly in the presence of other thiols. nih.gov The properties of the N-substituent can influence the stability of the final conjugate, a critical factor in the design of long-lasting bioprobes or therapeutic conjugates. nih.gov
Prosthetic Groups for Radiochemical Labeling Methodologies
A significant application of fluorinated maleimide derivatives lies in the field of nuclear medicine, specifically in the development of prosthetic groups for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that requires the labeling of biologically active molecules with positron-emitting radionuclides, most commonly Fluorine-18 (¹⁸F).
Derivatives of this compound are key components of these prosthetic groups. For instance, 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) is a closely related and widely used prosthetic group. researchgate.netresearchgate.net This agent is synthesized in one step and then conjugated to biomolecules. The tetrafluorophenyl ester acts as a highly efficient leaving group, facilitating the rapid and clean conjugation to amine groups on proteins or peptides under mild conditions. researchgate.net This indirect labeling strategy is often necessary because the harsh conditions required for direct radiofluorination can damage sensitive biomolecules like proteins and peptides. researchgate.net
Once the ¹⁸F-labeled prosthetic group is prepared, its maleimide functionality can then be used for site-specific conjugation to thiol-containing biomolecules. This two-step approach allows for the efficient and specific radiolabeling of molecules for PET imaging. Research has demonstrated the utility of this method for labeling peptides and proteins, achieving good radiochemical yields and short synthesis times. researchgate.net
Below is a table summarizing the performance of a related prosthetic group in radiolabeling various biomolecules.
| Biomolecule Labeled | Prosthetic Group Used | Overall Radiochemical Yield | Total Synthesis Time | Reference |
| PSMA-targeting peptide | 6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester | 25-43% | 30-45 min | researchgate.net |
| αvβ3 integrin-targeting peptide | 6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester | 25-43% | 30-45 min | researchgate.net |
| Albumin | 6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester | 25-43% | 30-45 min | researchgate.net |
| [Cys⁴⁰]-exendin-4 | [¹⁸F]FNEM* | 30-40% (conjugation step) | 75 min (prosthetic synthesis) | mdpi.comnih.gov |
Creation of Functionalized Biomolecules for Research Probes
Beyond radiolabeling, N-substituted maleimides are fundamental in creating functionalized biomolecules that serve as probes for biological research. kpi.ua These probes can be used to visualize, quantify, and track molecular events within cells and organisms.
By attaching a reporter molecule—such as a fluorophore, a biotin (B1667282) tag, or a spin label—to the tetrafluorophenyl ring, this compound can be transformed into a heterobifunctional linker. nih.gov This linker can then be covalently attached to a protein or peptide via the thiol-reactive maleimide group. For example, a maleimide-functionalized version of the fluorescent dye tetraphenylethene (TPE) has been developed as a probe that turns on its fluorescence upon reacting with unfolded proteins, allowing for their measurement and imaging under conditions of cellular stress. nih.gov This highlights the modularity of the maleimide platform in creating sophisticated tools for probing cellular biology.
Contributions to Polymer and Materials Science Research
The reactivity of the maleimide double bond is not limited to thiol additions; it can also participate in polymerization reactions, making this compound a valuable monomer in materials science.
Monomer in the Synthesis of Specialty Polymers and Copolymers
N-substituted maleimides can undergo free-radical polymerization to form polymers with high thermal stability, attributed to the rigidity of the imide ring in the polymer backbone. The N-substituent plays a critical role in determining the properties of the final polymer, such as solubility and thermal characteristics.
While specific studies on the homopolymerization of this compound are not extensively detailed in the reviewed literature, the polymerization of other N-phenyl maleimides is well-documented. These monomers can be polymerized using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting polymers generally exhibit good thermal and chemical stability. The presence of the bulky and highly fluorinated phenyl group in this compound would be expected to impart unique properties to the resulting polymer, such as high thermal resistance, low dielectric constant, and hydrophobicity, making it a candidate for specialty applications in electronics or high-performance coatings. Copolymers can also be synthesized by reacting the maleimide monomer with other vinyl monomers, allowing for the fine-tuning of the material's properties.
Role in the Development of Thermoreversible Polymer Networks
The maleimide group is an excellent dienophile in the Diels-Alder reaction, a [4+2] cycloaddition reaction that is thermally reversible. This characteristic is widely exploited to create dynamic polymer networks, often referred to as self-healing or reprocessable materials. The most common reaction partner for maleimide in this context is a furan (B31954) group, which acts as the diene.
When a polymer backbone is functionalized with furan groups and cross-linked with a bismaleimide, a network is formed through Diels-Alder adducts. Upon heating, the reverse (retro-Diels-Alder) reaction occurs, breaking the cross-links and causing the material to soften or liquefy. Upon cooling, the forward Diels-Alder reaction proceeds again, reforming the network and restoring the material's solid properties. This cycle can be repeated, allowing the material to be reshaped or healed after damage.
This compound can serve as a key component in such systems. The electron-withdrawing tetrafluorophenyl group increases the dienophilicity of the maleimide double bond, which can significantly influence the kinetics and equilibrium temperature of the Diels-Alder/retro-Diels-Alder reaction. By incorporating this monomer into a polymer structure, materials scientists can tune the temperature at which the network forms and dissociates, thereby designing smart materials with specific thermal responsiveness for applications in recyclable thermosets, adaptable adhesives, and self-healing coatings.
Incorporation into Functional Hydrogels
Hydrogels are three-dimensional, water-swollen polymer networks with significant potential in biomedical applications such as tissue engineering and drug delivery. The formation of these networks often relies on efficient and specific cross-linking chemistries. The maleimide group is a key functional handle for hydrogel synthesis due to its highly efficient and selective reaction with thiols via a Michael addition reaction. nih.govacs.orgresearchgate.net
The general strategy involves functionalizing polymer backbones, such as poly(ethylene glycol) (PEG) or hyaluronic acid (HA), with maleimide groups. nih.govrsc.org These maleimide-activated polymers can then be cross-linked by reacting them with thiol-functionalized molecules, often dithiol-containing PEGs, to form a stable hydrogel network. nih.gov The reaction proceeds readily under mild, physiological conditions (pH 6.5-7.5), which is advantageous for encapsulating sensitive biological materials like cells. researchgate.net
The incorporation of the N-(2,3,5,6-tetrafluorophenyl) moiety into the maleimide structure introduces specific properties to the resulting hydrogel. The highly fluorinated phenyl group imparts significant hydrophobicity, which can be used to modulate the swelling properties of the hydrogel and to create microenvironments suitable for the controlled release of hydrophobic drugs. Furthermore, the fluorine atoms can engage in specific fluorous-fluorous interactions, offering an additional layer of control over the hydrogel's architecture and its interaction with other fluorinated molecules.
Design of Fluorinated Covalent Organic Polymers (F-COPs) and Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com Their high surface area, permanent porosity, and tunable functionality make them promising materials for gas storage, separation, and catalysis. Fluorinated COFs (F-COPs) are a subclass that incorporates fluorine atoms into the framework to enhance properties like chemical stability and to tailor pore characteristics.
Tetrafluorophenyl units, such as those derived from this compound or related structures, are valuable building blocks for F-COPs. The electron-withdrawing nature of the fluorine atoms makes the tetrafluorophenyl ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity has been exploited to covalently attach other molecules, such as sulfur, to the polymer framework, creating materials with high sulfur content for applications in lithium-sulfur batteries. kaust.edu.sa The fluorinated framework was shown to effectively suppress polysulfide dissolution, a common problem in these batteries, through both steric and electrostatic hindrance. kaust.edu.sa
Moreover, the inclusion of tetrafluorophenyl units can influence the electronic properties of the resulting polymer. For instance, a thiophene–tetrafluorophenyl–thiophene building block has been used to synthesize ambipolar polymer semiconductors for organic field-effect transistors. rsc.org The strong electron-withdrawing character of the tetrafluorophenyl group helps to balance the electron and hole transport within the material. rsc.org
Development of Probes for Spectroscopic and Mechanistic Studies
Dynamic NMR (DNMR) is a powerful technique for studying molecular processes that involve motion or exchange, with timescales ranging from picoseconds to seconds. numberanalytics.comyoutube.com It provides insights into reaction kinetics, conformational changes, and molecular interactions. youtube.comchimia.ch
This compound is a potentially excellent probe for such studies due to the favorable properties of the ¹⁹F nucleus. ¹⁹F has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it an extremely sensitive nucleus for NMR spectroscopy. nih.gov The maleimide portion of the molecule can be used as a reactive handle to covalently attach the "tetrafluorophenyl" reporter tag to a molecule of interest, for example, by reacting with a cysteine residue on a protein.
Once attached, the four fluorine atoms on the phenyl ring act as sensitive local reporters. Any dynamic process that alters their chemical environment, such as a conformational change in the host molecule, will cause a change in their NMR spectrum (e.g., line broadening or coalescence of signals). youtube.com By analyzing these spectral changes, particularly as a function of temperature, researchers can extract detailed information about the rates and mechanisms of the dynamic processes. youtube.comnih.gov
The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment. nih.gov This sensitivity makes ¹⁹F-labeled molecules like this compound ideal probes for studying subtle aspects of molecular structure and dynamics, such as hindered rotation and magnetic anisotropy.
Hindered rotation around a chemical bond, for instance, the C-N bond connecting the tetrafluorophenyl ring to the maleimide nitrogen, can be quantified using ¹⁹F NMR. If the rotation is slow on the NMR timescale, the two fluorine atoms ortho to the nitrogen (F2 and F6) may be chemically non-equivalent to the two meta-fluorines (F3 and F5), and may even be non-equivalent to each other if the molecule is attached to a chiral environment. As the temperature is increased, the rate of rotation increases, leading to a characteristic pattern of line broadening, coalescence, and eventual sharpening of the signals in the ¹⁹F NMR spectrum. Analysis of these line shapes provides quantitative data on the energy barrier to rotation.
Furthermore, the probe can report on the magnetic anisotropy of its surroundings. The delocalized π-electron system of the tetrafluorophenyl ring itself creates a local anisotropic magnetic field. When the probe is attached to a larger molecule, its ¹⁹F NMR spectrum becomes sensitive to the anisotropic fields generated by other nearby functional groups (e.g., other aromatic rings). rsc.org The precise chemical shifts of the fluorine nuclei can thus provide information about the three-dimensional structure and relative orientation of different parts of the macromolecule.
Contributions to Surface Chemistry and Self-Assembled Monolayer (SAM) Research
The immobilization of biomolecules onto surfaces is fundamental to the development of biochips, biosensors, and other diagnostic tools. wpmucdn.comnorthwestern.edu Self-assembled monolayers (SAMs) provide an effective way to create well-defined and functionalized surfaces. Both the maleimide and the tetrafluorophenyl moieties have been exploited in powerful strategies for surface immobilization.
The maleimide group is widely used to immobilize thiol-containing molecules. Surfaces, typically gold, are functionalized with alkanethiols that terminate in a maleimide group. These surfaces can then react efficiently and specifically with molecules containing a thiol group, such as cysteine-terminated peptides or thiol-modified DNA, to form a stable, covalently attached monolayer. wpmucdn.comnorthwestern.eduresearchgate.net
Separately, tetrafluorophenyl (TFP) activated esters have emerged as a superior alternative to more traditional N-hydroxysuccinimide (NHS) esters for immobilizing amine-containing molecules. nih.govacs.org TFP esters react readily with primary amines to form stable amide bonds. lumiprobe.comwikipedia.org Their key advantage is a significantly higher stability towards hydrolysis, especially under the basic conditions (pH > 8.5) often required to ensure the amine is deprotonated and reactive. nih.govresearchgate.net This enhanced stability leads to higher coupling efficiencies and more reproducible surface densities compared to NHS esters, which are prone to deactivation via hydrolysis. nih.govacs.org
Table 1: Comparison of Amine-Reactive Esters for Surface Immobilization
| Feature | Tetrafluorophenyl (TFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
|---|---|---|
| Reactive Group | Primary Amines | Primary Amines |
| Resulting Linkage | Amide Bond | Amide Bond |
| Stability to Hydrolysis | High; more stable at basic pH. nih.govresearchgate.net | Low; highly prone to hydrolysis at basic pH. nih.gov |
| Optimal Coupling pH | Can be used effectively at pH 10. nih.gov | Efficiency decreases significantly at high pH due to hydrolysis. nih.gov |
| Coupling Efficiency | Higher, especially at basic pH, leading to greater surface density. nih.gov | Lower due to competing hydrolysis side reaction. nih.gov |
| Surface Hydrophobicity | Creates a more hydrophobic surface. nih.gov | Creates a more hydrophilic surface. |
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of N-(2,3,5,6-Tetrafluorophenyl)maleimide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, detailed information about the molecular structure, connectivity, and dynamics can be obtained.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Dynamic Studies
¹H NMR: The proton NMR spectrum of this compound is characterized by two main signals. The two equivalent protons on the maleimide (B117702) ring's double bond (HC=CH) typically appear as a sharp singlet. researchgate.net This signal is expected in the region of δ 6.8-7.0 ppm. The second signal corresponds to the single proton on the tetrafluorophenyl ring. Due to coupling with the adjacent fluorine atoms, this proton signal appears as a multiplet or a triplet of triplets, typically in the aromatic region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The maleimide moiety presents two distinct carbon signals: one for the carbonyl carbons (C=O) and another for the olefinic carbons (-CH=CH-). The carbonyl carbons are typically found significantly downfield, often in the range of δ 165-170 ppm. The olefinic carbons usually resonate around δ 134-135 ppm. chemicalbook.com The tetrafluorophenyl ring shows several signals corresponding to the carbon atoms attached to fluorine and the carbon atom attached to the nitrogen of the imide. The carbon atoms bonded to fluorine exhibit large C-F coupling constants, which can be a key diagnostic feature.
¹⁹F NMR: Given the four fluorine atoms in the structure, ¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing this molecule. nih.gov The fluorine atoms on the aromatic ring are in two different chemical environments (C2/C6 and C3/C5). Consequently, two distinct signals are expected in the ¹⁹F NMR spectrum. These signals will appear as multiplets due to coupling between the different fluorine nuclei and the aromatic proton. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making this technique valuable for confirming the substitution pattern on the phenyl ring. rsc.orgcore.ac.uk
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Maleimide CH=CH | ~6.9 | Singlet (s) |
| ¹H | Aromatic C4-H | ~7.0-7.5 | Multiplet (m) |
| ¹³C | Maleimide C=O | ~168 | Singlet |
| ¹³C | Maleimide CH=CH | ~134 | Singlet |
| ¹³C | Aromatic C-N | ~120-130 | Multiplet (due to C-F coupling) |
| ¹³C | Aromatic C-F | ~135-145 | Multiplet (large ¹JCF) |
| ¹⁹F | Aromatic C2-F, C6-F | -140 to -145 | Multiplet (m) |
| ¹⁹F | Aromatic C3-F, C5-F | -155 to -160 | Multiplet (m) |
Two-Dimensional NMR Methodologies
To unambiguously assign the signals in the 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between protons, although in this specific molecule with only two distinct proton environments, its utility is mainly to confirm the absence of other proton-proton correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the maleimide proton signal to the olefinic carbon signal and the aromatic proton signal to its corresponding carbon on the tetrafluorophenyl ring.
HETCOR (Heteronuclear Correlation): Similar to HSQC/HMBC, HETCOR experiments can establish correlations between different nuclei, such as ¹H and ¹³C, helping to piece together the molecular framework. westmont.edu These 2D methods are vital for the rigorous structural confirmation of the molecule. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. chemicalbook.com For this compound, a high-resolution mass spectrometry (HRMS) technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would provide a highly accurate mass measurement, confirming its elemental composition.
The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₃F₄NO₂ |
| Monoisotopic Mass | 245.0099 g/mol |
| Expected [M+H]⁺ (m/z) | 246.0178 |
Characteristic fragmentation patterns in the mass spectrum would likely involve the loss of carbonyl groups (CO) or the cleavage of the bond between the nitrogen and the tetrafluorophenyl ring, providing further structural confirmation. rsc.org
UV-Visible Spectroscopy
UV-Visible spectroscopy is employed to study the electronic transitions within the molecule. The maleimide group contains a conjugated system (O=C-CH=CH-C=O) which gives rise to a characteristic absorption band in the UV region. This absorption is typically observed in the range of 290-310 nm. rsc.org The tetrafluorophenyl group may also contribute to the absorption spectrum, likely with bands at shorter wavelengths. This technique is particularly useful for quantitative analysis and for monitoring reactions involving the maleimide double bond. For example, the disappearance of the characteristic maleimide absorption peak can be used to monitor the progress of a thiol-maleimide conjugation reaction. rsc.org
| Chromophore | Expected λmax (nm) | Transition Type |
|---|---|---|
| Maleimide (conjugated system) | ~290-310 | π → π |
| Tetrafluorophenyl | ~220-260 | π → π |
Chromatography Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. nih.govptfarm.pl A reverse-phase HPLC method is typically employed for this type of compound.
A standard HPLC method would involve:
Column: A C18 stationary phase, which is effective for separating moderately polar organic molecules.
Mobile Phase: A gradient elution system using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A small amount of an acid, like formic acid or trifluoroacetic acid, is often added to improve peak shape. nih.gov
Detection: A UV detector set to the absorption maximum (λmax) of the maleimide chromophore (~290-310 nm) would provide high sensitivity for detection.
The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification, while the peak area provides a quantitative measure of its concentration, allowing for accurate purity determination. researchgate.net
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is an indispensable analytical technique for characterizing polymers synthesized from or incorporating this compound. This method separates dissolved polymer molecules based on their hydrodynamic volume or size in solution. The process involves a column packed with a porous gel; larger molecules elute more quickly as they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and thus have a longer elution path. illinois.edu
In the context of polymers containing the this compound moiety, GPC is employed to determine key molecular weight parameters. These include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). The PDI value provides insight into the distribution of molecular weights within the polymer sample, with a value approaching 1.0 indicating a more uniform chain length.
The characterization process involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and injecting it into the GPC system. rsc.org The system is calibrated using polymer standards of known molecular weights, like polystyrene, to create a calibration curve that correlates elution time with molecular weight. researchgate.net For polymers incorporating the bulky and highly fluorinated tetrafluorophenyl group, careful selection of the mobile phase and column type is crucial to prevent polymer-column interactions that could affect the accuracy of the results. The substitution pattern on the phenyl ring of N-substituted maleimides can influence the reactivity of the monomer and the molecular weight of the resulting polymer. For instance, substituents in the ortho position, such as the fluorine atoms in this compound, may impact polymerization kinetics and lead to polymers with distinct molecular weight distributions compared to less substituted analogues. kpi.ua
The data obtained from GPC analysis are critical for establishing structure-property relationships. The molecular weight and its distribution directly influence the mechanical, thermal, and rheological properties of the final polymeric material.
Table 1: Example GPC Data for a Polymer containing this compound
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| Polymer A | 15,200 | 28,900 | 1.90 |
| Polymer B | 18,500 | 33,100 | 1.79 |
Infrared (IR) Spectroscopy for Kinetic Studies
Infrared (IR) spectroscopy is a powerful and non-invasive technique used to monitor the progress of chemical reactions in real-time, making it well-suited for kinetic studies involving this compound. This method relies on the principle that specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies. By tracking the change in the intensity of these absorption bands over time, one can determine the rate of consumption of reactants and the formation of products.
A key application for this technique is in studying the kinetics of cycloaddition reactions, such as the Diels-Alder reaction, where the maleimide moiety is highly reactive. mdpi.com The maleimide group possesses several distinct IR absorption bands. The disappearance of the C=C stretching vibration of the maleimide ring, for example, can be quantitatively monitored to follow the reaction progress. nih.gov
To perform a kinetic study, the reactants are mixed, and the IR spectrum of the mixture is recorded at regular intervals. The concentration of a specific species is proportional to the absorbance of its characteristic peak, as described by the Beer-Lambert law. By plotting the absorbance (or concentration) of the this compound reactant against time at a constant temperature, the reaction rate can be determined. mdpi.com Repeating this process at different temperatures allows for the calculation of important kinetic parameters, such as the rate constant (k) and the activation energy (Ea) using the Arrhenius equation.
For instance, in a study of a Diels-Alder reaction between a furan-functionalized polymer and a maleimide, the intensity of the characteristic absorption peak of the resulting D-A adduct can be quantitatively measured. mdpi.com This allows for the calculation of the reaction's apparent kinetic coefficient and activation energy. A similar methodology is directly applicable to reactions involving this compound. The strong and unique vibrations associated with the C-F bonds on the tetrafluorophenyl ring could also potentially serve as spectroscopic probes, provided they undergo a change in their environment during the reaction.
Table 2: Example Data for IR Kinetic Study: Absorbance of Maleimide C=C Stretch vs. Time at 60°C
| Time (minutes) | Absorbance at ~1590 cm⁻¹ |
|---|---|
| 0 | 0.854 |
| 10 | 0.712 |
| 20 | 0.598 |
| 30 | 0.501 |
| 40 | 0.420 |
| 50 | 0.352 |
Theoretical and Computational Studies
Ab Initio Calculations for Molecular Geometry Optimization
Ab initio (from first principles) calculations are a cornerstone of computational chemistry, solving the Schrödinger equation without reliance on experimental data. These methods are crucial for determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization.
For N-(2,3,5,6-Tetrafluorophenyl)maleimide, ab initio calculations would be employed to predict key structural parameters. The primary goal is to find the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. A key structural feature of interest in N-arylmaleimides is the dihedral angle between the plane of the maleimide (B117702) ring and the plane of the phenyl ring. This angle is influenced by the steric and electronic effects of the substituents. In the case of this compound, the fluorine atoms at the ortho positions (positions 2 and 6) would be expected to cause significant steric hindrance, likely forcing the phenyl ring into a non-planar (twisted) conformation relative to the maleimide ring.
Ab initio geometry optimization provides data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like N-(2-nitrophenyl)maleimide have shown a large dihedral angle between the rings due to the ortho-substituent. nih.gov Similar calculations for the tetrafluoro-analogue would quantify this steric effect.
Table 1: Hypothetical Parameters from Ab Initio Geometry Optimization of this compound
| Parameter | Description | Expected Outcome |
|---|---|---|
| Bond Lengths (Å) | Distances between bonded atoms (e.g., C=O, C=C, C-N, C-F). | Provides the equilibrium bond distances in the optimized structure. |
| **Bond Angles (°) ** | Angles formed by three connected atoms (e.g., O=C-N, C-N-C). | Defines the local geometry around each atom. |
| **Dihedral Angle (°) ** | Torsion angle between the maleimide and tetrafluorophenyl rings. | A significant non-zero value is expected due to steric hindrance from ortho-fluorine atoms. |
| Total Energy (Hartree) | The calculated electronic energy of the optimized molecule. | Used to compare the stability of different potential conformers. |
Hartree-Fock and Density Functional Theory (DFT) Approaches
The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While foundational, HF theory neglects electron correlation, which can be a limitation for accurately predicting certain properties. researchgate.net
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. doaj.org DFT is also a quantum mechanical method, but instead of calculating the complex many-electron wavefunction, it focuses on the electron density. researchgate.net A key advantage of DFT is that it includes a term for electron correlation within its exchange-correlation functional, often leading to greater accuracy than HF for a similar computational cost. nih.gov
For this compound, DFT calculations, often using hybrid functionals like B3LYP or dispersion-corrected functionals like wB97XD, would be used for several purposes:
Geometry Optimization: As with ab initio methods, DFT is widely used to find the minimum energy structure. Results are often in excellent agreement with experimental data from X-ray crystallography where available. nih.gov
Electronic Properties: DFT is particularly powerful for analyzing the electronic structure. For this molecule, calculations would reveal the distribution of electron density, highlighting the strong electron-withdrawing effect of the tetrafluorophenyl ring. This is quantified through analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The fluorine substituents are expected to significantly lower the energy of the LUMO, making the maleimide double bond highly electron-deficient and thus a very reactive dienophile. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically near the carbonyl oxygens) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.
Table 2: Electronic Properties of this compound Predicted by DFT
| Property | Description | Predicted Influence of Tetrafluorophenyl Group |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Lowered due to the inductive effect of fluorine atoms. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Significantly lowered, increasing the compound's reactivity as an electrophile/dienophile. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key descriptor of chemical reactivity and electronic excitation energy. |
Computational Studies on Reaction Stereoselectivity and Transition States (e.g., Diels-Alder)
The maleimide moiety is a classic dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. The high electrophilicity of the double bond in this compound suggests it would be an exceptionally reactive dienophile.
Computational methods, particularly DFT, are indispensable for studying reaction mechanisms and predicting stereoselectivity (e.g., endo vs. exo selectivity). researchgate.net Such studies involve:
Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. DFT calculations can optimize the geometry of the TS for both the endo and exo pathways of a Diels-Alder reaction.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). By comparing the activation energies for the endo and exo pathways (ΔΔG‡), chemists can predict which stereoisomer will be formed faster (the kinetic product). researchgate.net
Analyzing Frontier Molecular Orbitals: The stereoselectivity in Diels-Alder reactions is often explained by secondary orbital interactions, where orbitals on the diene and the dienophile's substituent (the tetrafluorophenyl group) overlap in the transition state. These interactions typically stabilize the endo transition state, making the endo product the common kinetic product. Computational analysis can visualize and quantify these interactions.
For this compound reacting with a diene like cyclopentadiene, a computational study would likely predict a strong preference for the endo product due to favorable secondary orbital interactions, a prediction that is common for many Diels-Alder reactions involving maleimides.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum mechanical methods that focus on electronic structure, MD uses classical mechanics to model the dynamic behavior of systems, from small molecules to large biological assemblies or materials. nih.gov
While there are no specific MD simulation studies documented for this compound, this technique would be applicable in several contexts:
Polymer Simulations: If this maleimide were used as a monomer to create a polymer, MD simulations could be used to predict the bulk properties of the resulting material. This could include its glass transition temperature, mechanical strength, and conformational behavior of the polymer chains.
Bioconjugation Studies: Maleimides are widely used to attach labels or drugs to proteins via reaction with cysteine residues. If this compound were used as a bioconjugation reagent, MD simulations could model the dynamic behavior of the modified protein. nih.gov Such simulations could explore how the bulky and rigid tetrafluorophenyl group affects the protein's structure, stability, and interaction with other molecules. The simulation would track the trajectories of all atoms in the system (protein, maleimide adduct, and surrounding water), providing insights into conformational changes and binding dynamics.
Future Research Directions and Outlook
Emerging Synthetic Routes and Catalyst Development
While traditional syntheses of N-aryl maleimides involve the condensation of an aniline (B41778) with maleic anhydride (B1165640), often under harsh thermal conditions, future research is geared towards milder, more efficient, and selective catalytic methods. chemrxiv.org A significant emerging area is the use of organocatalysis. For instance, N-heterocyclic carbenes (NHCs) have been successfully employed in the atroposelective synthesis of N-aryl phthalimides and maleimides. chemrxiv.org This strategy proceeds under mild conditions via in-situ acid activation of the corresponding amic acid, offering a powerful route to chiral maleimide (B117702) derivatives that were previously difficult to access. chemrxiv.org
Furthermore, transition-metal catalysis continues to open new pathways for synthesizing highly substituted and functionalized maleimides. organic-chemistry.org Palladium- and ruthenium-catalyzed reactions, such as the cocyclization of isocyanates, alkynes, and carbon monoxide, or the cyclization of alkynes with isocyanides, enable the construction of polysubstituted maleimide cores. organic-chemistry.org Applying these methods to precursors of N-(2,3,5,6-Tetrafluorophenyl)maleimide could yield novel derivatives with tailored electronic and steric properties. The development of catalysts for desulfitative arylation also presents a promising route for directly functionalizing the maleimide ring. organic-chemistry.org
Future catalyst development will likely focus on enhancing the efficiency, selectivity, and substrate scope of these reactions, with a particular emphasis on green chemistry principles such as reducing reaction times, lowering temperatures, and minimizing waste.
| Catalytic Strategy | Catalyst Type | Key Features | Potential Application |
|---|---|---|---|
| Atroposelective Amidation | N-Heterocyclic Carbene (NHC) | Mild reaction conditions; high yields and enantioselectivities. chemrxiv.org | Synthesis of chiral this compound derivatives. |
| [2+2+1] Cocyclization | Ruthenium-based | Excellent yields and high selectivity for polysubstituted maleimides. organic-chemistry.org | Creation of novel, highly functionalized maleimide cores. |
| Cyclization/Hydrolysis | Palladium-based | Broad substrate scope; isocyanide serves as both C and N source. organic-chemistry.org | Diverse synthesis of polysubstituted maleimide derivatives. |
| Desulfitative Arylation | Metal-free or Metal-catalyzed | Direct arylation of the maleimide double bond. organic-chemistry.org | Functionalization of the this compound core. |
Exploration of Novel Reactivity Patterns and Multi-Component Reactions
The reactivity of the maleimide double bond, typically exploited in Michael additions and Diels-Alder reactions, is ripe for exploration in more complex chemical transformations. researchgate.net A significant future direction lies in utilizing maleimides as building blocks in annulation reactions to construct intricate heterocyclic and spirocyclic systems. rsc.org Recent advancements in photocatalysis and electrochemical methods are expanding the utility of maleimides, enabling sustainable and selective syntheses of complex molecules that were previously underexplored. rsc.org The electron-deficient nature of this compound makes it an excellent candidate for these novel reaction pathways.
Moreover, the integration of this compound into multi-component reactions (MCRs) represents a largely untapped area with immense potential. youtube.comscispace.com MCRs allow for the one-pot synthesis of complex molecules from three or more starting materials, offering significant advantages in terms of efficiency and molecular diversity. scispace.com A recently developed catalyst-free, three-component reaction for synthesizing complex amidinomaleimides highlights a promising approach. acs.org The electrophilic character of this compound could be leveraged in similar isocyanide-based or Povarov-type MCRs to rapidly generate libraries of novel, highly functionalized molecules for applications in medicinal chemistry and materials science. acs.orgnih.gov
Advanced Bioconjugation and Labeling Methodologies
In bioconjugation, N-aryl maleimides are emerging as superior alternatives to their N-alkyl counterparts. The electron-withdrawing tetrafluorophenyl group in this compound is expected to accelerate the rate of thiol-Michael addition. mdpi.com More importantly, N-aryl substitution promotes the rapid hydrolysis of the resulting thiosuccinimide conjugate, a highly desirable trait that prevents the retro-Michael reaction, thereby minimizing thiol exchange and leading to more stable bioconjugates. mdpi.comresearchgate.net
Future research will focus on leveraging these properties for advanced applications. This includes the design of "next-generation maleimides" where the substituents are tuned to control reactivity, stability, and even confer reporting capabilities (e.g., fluorescence). bham.ac.uknih.gov The strong fluorine signal of the tetrafluorophenyl group makes this compound and its derivatives promising candidates for developing probes for ¹⁹F-MRI and prosthetic groups for Positron Emission Tomography (PET) imaging. mdpi.com Furthermore, strategies that allow for control over maleimide hydrolysis could be employed to create conjugates that are either permanently linked or cleavable in response to specific stimuli, adding a layer of functional control. nih.gov
Integration into Stimuli-Responsive Materials and Dynamic Covalent Systems
The inherent reversibility of certain reactions involving maleimides provides a powerful tool for creating dynamic and responsive materials. The thiol-Michael addition, often considered permanent in bioconjugation, can be designed to be reversible, forming the basis of dynamic covalent chemistry. rsc.org This principle can be used to create self-healing polymers, adaptable networks, and stimuli-responsive hydrogels. rsc.orgnih.gov For example, hydrogels crosslinked with thermoresponsive dynamic thiol-Michael linkers based on maleimides can exhibit architecture-changing properties, transitioning from interpenetrating networks to single networks upon thermal stimulus. rsc.org
Similarly, the Diels-Alder reaction between maleimides and furans is reversible and has been used to create dynamic amphiphiles with reversible fluorescence ON/OFF behavior. rsc.org this compound is an ideal candidate for incorporation into such systems. The electronic properties imparted by the fluorinated ring can be used to precisely tune the kinetics and equilibrium of these dynamic covalent bonds, allowing for the rational design of sophisticated materials that respond to stimuli such as temperature, pH, or the presence of specific analytes. rsc.orgrsc.org
Sophisticated Computational Modeling for Predictive Design
The advancement of computational chemistry is shifting its role from analysis to predictive design, a trend that holds significant promise for the future of this compound research. scirp.org Integrated strategies that combine machine learning (ML), artificial intelligence (AI), and ab initio calculations are being developed to predict the properties of novel maleimide derivatives before they are synthesized. nih.gov Such approaches can screen vast chemical spaces to identify structures with targeted photophysical characteristics for use as fluorescent probes or optical materials. bham.ac.uknih.gov
For this compound, these computational tools can be applied to:
Predict Reactivity: Employ Density Functional Theory (DFT) to model the transition states of its reactions, predicting its reactivity with various nucleophiles and dienes, and guiding the design of optimized bioconjugation protocols. scirp.org
Tune Material Properties: Simulate how modifications to the maleimide structure will affect the thermodynamics of dynamic covalent bonds, enabling the design of stimuli-responsive materials with precise response profiles.
Design Novel Probes: Use quantitative structure-activity relationship (QSAR) models and ML algorithms to design derivatives with tailored fluorescence, desirable pharmacokinetics, or specific binding affinities for biological targets. mdpi.com
This "in silico" design approach will accelerate the discovery cycle, reduce experimental costs, and unlock the full potential of this compound and its derivatives in a wide range of scientific fields. bham.ac.uk
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(2,3,5,6-Tetrafluorophenyl)maleimide derivatives with high yield?
- Methodological Answer : High yields (>90%) can be achieved using organic solvents such as dimethylformamide (DMF), cyclohexanone, or tetrahydrofuran (THF) under inert atmospheres. For example, UBE Industries demonstrated that copolymerization with hydroxyphenyl groups in DMF at 60–80°C for 6–12 hours minimizes side reactions . Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate pure products.
Q. How can solubility challenges of this compound derivatives be addressed for coating applications?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMF, THF) is inherent due to the tetrafluorophenyl group's electron-withdrawing nature. For thin-film coatings, solvent blends like THF/cyclohexanone (3:1 v/v) improve film uniformity. Post-polymerization annealing at 120°C for 1 hour enhances solvent resistance .
Q. What spectroscopic techniques are most effective for characterizing fluorinated maleimide derivatives?
- Methodological Answer :
- ¹H/¹⁹F NMR : Resolves fluorine substitution patterns and maleimide ring proton shifts. For example, ¹⁹F NMR shows distinct signals at δ -140 to -160 ppm for tetrafluorophenyl groups .
- UV-Vis : Maleimide conjugation with porphyrins (e.g., Soret band at 420 nm) confirms successful derivatization .
- Mass spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-TOF) validates molecular formulas, particularly for click-chemistry products .
Advanced Research Questions
Q. How can this compound derivatives be integrated into radiopharmaceuticals for PET imaging?
- Methodological Answer :
- Fluorine-18 labeling : React 6-fluoronicotinic acid with 2,3,5,6-tetrafluorophenol via DCC-mediated esterification to form the activated ester precursor. Subsequent aminolysis with maleimide-containing amines (e.g., N-(2-aminoethyl)maleimide) achieves radiochemical yields of 72±3% in 5 minutes .
- Conjugation with biomolecules : Use pH 8.5 buffers to stabilize the ester against hydrolysis while enabling selective thiol-maleimide coupling. For example, [¹⁸F]FNEM-exendin-4 conjugates showed tumor-to-liver ratios >3:1 in murine models .
Q. What strategies mitigate competing side reactions during CuAAC "click" conjugation of fluorinated maleimides?
- Methodological Answer :
- Precursor design : Use azido-tetrafluorophenyl porphyrins and N-propargylmaleimide to minimize steric hindrance.
- Catalytic system : Optimize Cu(I)/TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ratios (1:2) in DMF/water (4:1) to accelerate triazole formation. Yields >80% are achievable with <5% homocoupling byproducts .
Q. How do crystallographic studies resolve structural ambiguities in fluorinated maleimide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals planarity of the maleimide ring and dihedral angles between tetrafluorophenyl and maleimide groups. For example, α,α,2,3,5,6-hexafluoro-p-xylylene derivatives polymerize with a 120° backbone angle, confirmed by SCXRD .
Q. What explains contradictory radiochemical yield data in fluorine-18 labeling of maleimide derivatives?
- Data Contradiction Analysis :
- Higher yields (72±3%) in used optimized precursor purity and rapid HPLC purification.
- Lower yields (26±5%) in resulted from prolonged reaction times (>30 minutes) and hydrolysis of the activated ester. Stability studies show 2,3,5,6-tetrafluorophenyl esters have a hydrolysis half-life ~2× longer than NHS esters at pH 8, favoring faster aminolysis .
Experimental Design & Safety
Q. What precautions are critical when handling reactive intermediates like tetrafluorophenyl esters?
- Safety Protocol :
- Glovebox use : Required for moisture-sensitive intermediates (e.g., activated esters).
- Waste disposal : Separate fluorinated byproducts (e.g., tetrafluorophenol) from organic solvents for specialized treatment .
Q. How can computational modeling guide the design of fluorinated maleimide-based polymers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
